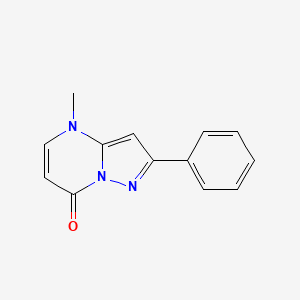
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-phenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions often include heating the mixture to reflux in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphodiesterases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine with similar biological activities but different substitution patterns.
Imidazo[1,2-a]pyrimidine: A related heterocyclic compound with distinct pharmacological properties.
Triazolo[1,5-a]pyrimidine: Another analog with potential therapeutic applications.
Uniqueness
Pyrazolo(1,5-a)pyrimidin-7(4H)-one, 4-methyl-2-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 4-methyl-2-phenyl substitution enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug design.
Properties
CAS No. |
77494-10-1 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H11N3O/c1-15-8-7-13(17)16-12(15)9-11(14-16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
UIZDYVYEZDNKCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)N2C1=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















